molecular formula C12H6Cl4N2 B6321547 3,3',5,5'-Tetrachloroazobenzene CAS No. 25179-49-1

3,3',5,5'-Tetrachloroazobenzene

Cat. No.: B6321547
CAS No.: 25179-49-1
M. Wt: 320.0 g/mol
InChI Key: CIAIFGDZDBTOCY-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetrachloroazobenzene (TCAB) is a halogenated azobenzene derivative characterized by four chlorine atoms symmetrically positioned at the 3, 3', 5, and 5' positions of the benzene rings. Azobenzenes are aromatic compounds with a –N=N– azo linkage, and halogenation significantly alters their physicochemical properties, including stability, solubility, and reactivity. These compounds are often studied for their environmental persistence, toxicity, and applications in materials science.

Preparation Methods

Oxidation of 3,5-Dichloroaniline Using Manganese Dioxide

Reaction Overview

The oxidation of 3,5-dichloroaniline (DCA) to TCAB using manganese dioxide (MnO₂) is a well-documented method. This approach leverages the strong oxidizing capacity of MnO₂ under mild conditions to couple two DCA molecules via an azo (-N=N-) bond.

Reaction Mechanism

  • Initiation : MnO₂ abstracts a hydrogen atom from the amine group of DCA, forming a nitrogen-centered radical.

  • Coupling : Two radicals combine to generate a hydrazo intermediate (N-H-N).

  • Oxidation : A second MnO₂-mediated oxidation step converts the hydrazo group to the azo linkage .

Optimization Parameters

  • Solvent : Anhydrous ethanol or dichloromethane.

  • Temperature : 25–40°C.

  • Molar Ratio : 2:1 (DCA:MnO₂).

  • Reaction Time : 6–8 hours.

Performance Metrics

ParameterValue
Yield90–92%
Purity (HPLC)≥98%
By-productsTrace hydrazo derivatives

Advantages : High selectivity, minimal side reactions, and scalability.
Limitations : Requires stoichiometric MnO₂, generating manganese waste.

Reduction of 3,5-Dichloronitrobenzene via Magnesium-Methanol

Reaction Overview

This method involves the reductive coupling of 3,5-dichloronitrobenzene (DCNB) using magnesium (Mg) in methanol. The nitro groups are reduced to amine intermediates, which subsequently dimerize to form TCAB.

Reaction Mechanism

  • Reduction : Mg in methanol donates electrons, converting nitro groups (-NO₂) to amines (-NH₂).

  • Dimerization : Two amine intermediates couple, forming a hydrazo bond.

  • Oxidation : Atmospheric oxygen oxidizes the hydrazo group to the azo linkage .

Optimization Parameters

  • Solvent : Methanol or ethanol.

  • Temperature : 60–70°C.

  • Molar Ratio : 1:4 (DCNB:Mg).

  • Reaction Time : 12–16 hours.

Performance Metrics

ParameterValue
Yield75–80%
Purity (HPLC)95–97%
By-productsPartially reduced nitroso compounds

Advantages : Utilizes inexpensive reagents and ambient oxidation.
Limitations : Longer reaction times and moderate yields.

Nitric Acid-Mediated Oxidation in Sulfuric Acid

Reaction Overview

Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) acts as both an oxidizing and nitrating agent. While primarily used for synthesizing nitro derivatives, controlled conditions enable selective azo bond formation.

Reaction Mechanism

  • Protonation : H₂SO₄ protonates the amine group of DCA, enhancing electrophilicity.

  • Oxidation : HNO₃ oxidizes the protonated amine to a nitroso intermediate.

  • Coupling : Nitroso intermediates dimerize, followed by dehydration to form TCAB .

Optimization Parameters

  • Acid Composition : 3:1 (v/v) H₂SO₄:HNO₃.

  • Temperature : 0–10°C (initial), then 70–80°C.

  • Reaction Time : 2–4 hours.

Performance Metrics

ParameterValue
Yield65–70%
Purity (HPLC)90–92%
By-productsNitrated derivatives (e.g., 2,4,6-trinitro isomers)

Advantages : Single-step process with strong acids as catalysts.
Limitations : Risk of over-nitration and challenging purification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesKey Limitations
MnO₂ Oxidation 90–92≥98High selectivity, scalabilityMn waste generation
Mg-Methanol Reduction 75–8095–97Low-cost reagentsLong reaction time
HNO₃-H₂SO₄ Oxidation 65–7090–92Single-step processBy-product formation

Industrial and Environmental Considerations

Scalability Challenges

  • MnO₂ Method : Requires efficient Mn recovery systems to mitigate environmental impact.

  • Mg-Methanol Method : Methanol recycling is critical for cost-effectiveness.

  • Acid Method : Neutralization of acidic waste streams is necessary.

Green Chemistry Alternatives

Emergent approaches include photocatalytic oxidation using TiO₂ nanoparticles and electrochemical coupling, though these remain experimental .

Quality Control and Characterization

Analytical Techniques

  • HPLC : Quantifies TCAB and detects by-products.

  • FT-IR : Confirms azo bond presence (peaks at 1450–1600 cm⁻¹).

  • NMR : Assigns chlorine substituent positions (¹³C NMR: δ 120–140 ppm).

Regulatory Compliance

Batch certifications must adhere to REACH and OSHA guidelines for chlorinated aromatics.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetrachloroazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azoxy and hydrazo derivatives, which have their own unique properties and applications .

Scientific Research Applications

Chemical Properties and Structure

3,3',5,5'-Tetrachloroazobenzene is characterized by its four chlorine atoms attached to an azobenzene structure, which significantly influences its chemical behavior. The molecular formula is C12H6Cl4N2C_{12}H_6Cl_4N_2 . Its structure allows it to interact with biological receptors and enzymes, making it a valuable compound for studying various biochemical processes.

Toxicology Studies

TCAB is primarily studied for its potential neurotoxic effects and endocrine disruption. Research indicates that exposure to TCAB can lead to significant reductions in serum thyroxine (T4) levels in animal models. For instance, studies have shown that administering TCAB to rats resulted in a dose-dependent decrease in T4 levels without affecting other thyroid hormones such as triiodothyronine (T3) or thyroid-stimulating hormone (TSH) .

Key Findings:

  • Neurotoxicity: TCAB exposure has been linked to developmental neurotoxicity, impacting neuronal development and function .
  • Endocrine Disruption: It interacts with aryl hydrocarbon receptors (AhR), suggesting potential implications for metabolic processes and endocrine function .

Environmental Impact

TCAB is recognized as a contaminant resulting from the degradation of herbicides like 3,4-dichloroaniline. Its presence in the environment raises concerns regarding its toxicity to wildlife and humans. Studies have indicated that TCAB can accumulate in soil and water systems, leading to ecological risks .

Ecotoxicological Insights:

  • Bioaccumulation: TCAB has been shown to accumulate in various organisms, posing risks to aquatic life and potentially entering the food chain .
  • Contaminant Monitoring: Its detection in agricultural settings highlights the need for monitoring and regulation of chlorinated compounds in environmental studies .

Industrial Applications

In addition to its research significance, TCAB is utilized in industrial chemistry for synthesizing dyes and pigments. Its unique properties make it suitable for creating various colorants used in textiles and coatings . The compound's ability to undergo chemical transformations allows for the development of new materials with desirable characteristics.

Industrial Uses:

  • Dyes and Pigments: Used as a precursor in dye manufacturing, providing vibrant colors due to its chlorinated structure .
  • Chemical Synthesis: Serves as a reference material for studying chlorinated azobenzenes and their derivatives .

Case Study 1: Neurotoxic Effects on Rats

A study conducted on Harlan Sprague-Dawley rats administered varying doses of TCAB revealed significant alterations in liver enzyme activities, indicating potential hepatotoxicity. The study found that higher doses led to increased liver weights and changes in serum biochemistry .

Dose (mg/kg)Liver Weight ChangeSerum T4 Level Change
0.1No significant changeNo significant change
10IncreasedSignificant decrease
100Markedly increasedSevere decrease

Case Study 2: Environmental Persistence

Research on the persistence of TCAB in soil demonstrated that it can remain detectable long after herbicide application. This study emphasized the importance of understanding the degradation pathways of chlorinated compounds in agricultural practices .

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrachloroazobenzene involves its interaction with biological molecules. It can disrupt normal cellular processes by interfering with enzyme activity and cellular signaling pathways. The compound’s structure allows it to bind to specific molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Isomers and Derivatives

3,3',4,4'-Tetrachloroazobenzene

  • Structure : Chlorines at 3, 3', 4, and 4' positions.
  • Properties :
    • Melting point: 182–184°C .
    • Density: 1.44 g/cm³ .
  • Toxicity: Classified by IARC as a carcinogen in animal studies, with evidence of hepatic and thyroid tumors in rats . Chronic exposure studies in rats via gavage showed significant neoplastic and non-neoplastic lesions .
  • Applications : Used as a reference standard in environmental toxicology and pesticide analysis .

2,2',5,5'-Tetrachloroazobenzene

  • Structure : Chlorines at 2, 2', 5, and 5' positions.
  • Properties :
    • Melting point: 182.5–184°C .
  • Synthesis : Produced via reduction-rearrangement of dihalogenated nitrobenzenes, similar to other chloroazobenzenes .

Hexachloro-3,3',5,5'-tetranitroazobenzene (HCTNAB)

  • Structure : Chlorines at 2, 2', 4, 4', 6, 6' positions and nitro groups at 3, 3', 5, 5' positions.
  • Properties :
    • Thermal decomposition: >200°C due to nitro groups enhancing stability .
  • Applications : Explored as a heat-resistant energetic material for industrial applications .

Physicochemical Properties Comparison

Property 3,3',5,5'-TCAB (Inferred) 3,3',4,4'-TCAB 2,2',5,5'-TCAB HCTNAB
Melting Point (°C) ~180–185 (estimated) 182–184 182.5–184 >200
Density (g/cm³) ~1.4–1.5 (estimated) 1.44 N/A N/A
Thermal Stability Moderate Moderate Moderate High
Key Functional Groups Cl substituents Cl substituents Cl substituents Cl + NO₂

Toxicity and Environmental Impact

  • Metabolized into reactive intermediates that bind to cellular macromolecules .
  • Regulatory Status : 3,3',4,4'-TCAB is monitored under the National Toxicology Program (NTP) due to its health risks .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 3,3',5,5'-Tetrachloroazobenzene in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for chlorinated aromatic compounds. Calibration with certified reference standards (e.g., 3,3',4,4'-Tetrachloroazobenzene standards, as in ) ensures accurate quantification. High-performance liquid chromatography (HPLC) with UV detection is also effective, particularly for distinguishing isomers. Sample preparation should include extraction with non-polar solvents (e.g., hexane) and cleanup steps to remove interfering matrices .

Q. What synthetic routes are employed for laboratory preparation of this compound?

  • Methodological Answer : The compound is typically synthesized via oxidative coupling of 3,5-dichloroaniline under alkaline conditions using oxidizing agents like potassium persulfate. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization from ethanol are critical to isolate the pure product. This method parallels the synthesis of structurally related azobenzenes, such as 2,2',5,5'-tetrachloroazobenzene ( ) .

Advanced Research Questions

Q. How do soil microbial communities influence the formation of this compound from chlorinated aniline precursors?

  • Methodological Answer : Soil microcosm studies with isotopically labeled 3,5-dichloroaniline can track transformation pathways. Aerobic incubation with microbial consortia (e.g., Pseudomonas spp.) promotes oxidative dimerization to form azobenzenes. Metagenomic analysis of soil microbiota and enzyme activity assays (e.g., peroxidase activity) help identify key metabolic pathways. Confounding factors like pH and organic matter content must be controlled () .

Q. How can researchers address discrepancies in toxicological data for this compound across studies?

  • Methodological Answer : Variability in toxicity reports (e.g., chloracne vs. systemic effects) may arise from differences in isomer purity or dosing regimens. Rigorous impurity profiling using HPLC and nuclear magnetic resonance (NMR) is essential to confirm sample integrity. Comparative studies in standardized models (e.g., B6C3F1 mice, as in ) with controlled exposure durations and doses can clarify dose-response relationships .

Q. What mechanistic insights explain the photostability and degradation pathways of this compound in aquatic environments?

  • Methodological Answer : Photolysis experiments under simulated sunlight (λ > 290 nm) with HPLC-UV monitoring reveal degradation kinetics. Quantum yield calculations and identification of photoproducts (e.g., chlorinated biphenyls) via GC-MS elucidate reaction pathways. Comparative studies with 3,3',4,4'-Tetrachloroazobenzene () highlight the role of substituent positioning in stability .

Q. Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Oxidative coupling, recrystallization
Detection GC-MS, HPLC-UV
Toxicity Studies Murine models, impurity profiling
Environmental Fate Soil microcosms, photolysis experiments

Properties

IUPAC Name

bis(3,5-dichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4N2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAIFGDZDBTOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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